molecular formula C8H6N2 B8499085 (E)-3-(2-pyridyl)prop-2-enenitrile

(E)-3-(2-pyridyl)prop-2-enenitrile

Cat. No.: B8499085
M. Wt: 130.15 g/mol
InChI Key: ZIMQURWVGPGVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-pyridyl)prop-2-enenitrile is an organic compound characterized by the presence of a pyridine ring attached to an acrylonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-pyridyl)prop-2-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-pyridinecarboxaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol or without a solvent under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-pyridyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Scientific Research Applications

(E)-3-(2-pyridyl)prop-2-enenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-pyridyl)prop-2-enenitrile involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions. It can also interact with nucleophiles, leading to the formation of various adducts. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by modifying nucleophilic sites on biomolecules .

Comparison with Similar Compounds

  • 3-(4-Pyridyl)acrylonitrile
  • 3-(3-Pyridyl)acrylonitrile
  • 3-(2-Phenyl)acrylonitrile

Comparison: (E)-3-(2-pyridyl)prop-2-enenitrile is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct electronic properties and reactivity patterns, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H

InChI Key

ZIMQURWVGPGVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (ca. 60%, 1.0 g, 28.1 mmol) was suspended in tetrahydrofuran (12 ml), and a solution of diethyl cyanoethylphosphonate (4.7 g, 26.8 mmol) in tetrahydrofuran (12 ml) was added thereto under ice cooling condition. The reaction mixture was stirred for 1 hr. A solution of 2-pyridinecarbaldehyde (2.7 g, 25.0 mmol) in tetrahydrofuran (10 ml) was added to the mixture, and the mixture was stirred at 0° C. to room temperature for 6 hrs. The reaction mixture was combined with water under ice cooling condition, concentrated to the half amount and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel (100 g) column chromatography. The fractions eluted with hexane-ethyl acetate (2:1, v/v) were collected and concentrated to give Z-form of the titled compound (0.50 g, 15%). And simultaneously, the fractions eluted with hexane-ethyl acetate (3:2, v/v) were collected and concentrated to give E-form of the titled compound.
Quantity
1 g
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4.7 g
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12 mL
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2.7 g
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10 mL
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12 mL
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Yield
15%

Synthesis routes and methods II

Procedure details

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